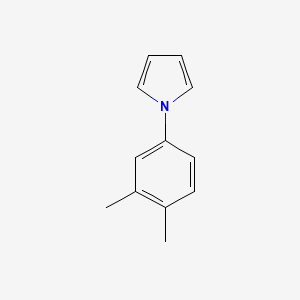

1-(3,4-dimethylphenyl)-1H-pyrrole

Description

BenchChem offers high-quality 1-(3,4-dimethylphenyl)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-10-5-6-12(9-11(10)2)13-7-3-4-8-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLKRNGEWADHGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(3,4-dimethylphenyl)-1H-pyrrole: A Comprehensive Technical Guide

Executive Summary

The synthesis of N-arylpyrroles represents a foundational transformation in organic chemistry, yielding critical building blocks for active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials such as conducting organic semiconductors. Specifically, 1-(3,4-dimethylphenyl)-1H-pyrrole (also known as N-(3,4-dimethylphenyl)pyrrole) is a highly valued intermediate. The electron-donating methyl groups on the phenyl ring increase the electron density of the overall conjugated system, lowering its oxidation potential and making it an excellent candidate for electropolymerization into functionalized polypyrroles.

This technical guide provides an in-depth analysis of the retrosynthetic strategies, mechanistic pathways, and self-validating experimental protocols required to synthesize 1-(3,4-dimethylphenyl)-1H-pyrrole with high atom economy and purity.

Retrosynthetic Analysis & Route Selection

The construction of the N-arylpyrrole core can be approached via two orthogonal retrosynthetic disconnections:

-

Route A: The Clauson-Kaas Condensation (Ring Construction) This classical approach forms the pyrrole ring directly on the aniline nitrogen. It involves the condensation of 3,4-dimethylaniline with 2,5-dimethoxytetrahydrofuran (2,5-DMT). This route is highly scalable, utilizes inexpensive reagents, and is the industry standard for early-stage scaffold building 1[1].

-

Route B: Buchwald-Hartwig Amination (Cross-Coupling) This modern approach forms the C–N bond by coupling an intact 1H-pyrrole with 4-bromo-1,2-dimethylbenzene using a Palladium(0) catalyst. This route is ideal for late-stage functionalization where the target molecule contains acid-sensitive functional groups that would not survive the Clauson-Kaas conditions 2[2].

Mechanistic Grounding: The Clauson-Kaas Pathway

The Clauson-Kaas reaction is an elegant modification of the Paal-Knorr synthesis. Succindialdehyde, the theoretical precursor for the Paal-Knorr reaction, is highly unstable and prone to rapid polymerization. To circumvent this, 2,5-dimethoxytetrahydrofuran (2,5-DMT) is used as a stable, commercially available synthetic equivalent 3[3].

Mechanistic Sequence:

-

Acidic Hydrolysis: The acid catalyst (e.g., Glacial Acetic Acid or p-TsOH) protonates the methoxy groups of 2,5-DMT, driving the elimination of methanol and ring-opening to generate the reactive succindialdehyde intermediate in situ.

-

Nucleophilic Attack: The primary amine of 3,4-dimethylaniline attacks the aldehyde carbonyls, forming a hemiaminal intermediate.

-

Cyclization & Dehydration: Intramolecular attack by the secondary amine on the remaining carbonyl closes the ring. Subsequent acid-catalyzed double dehydration aromatizes the system, yielding the thermodynamically stable 1-(3,4-dimethylphenyl)-1H-pyrrole.

Workflow of the Clauson-Kaas synthesis of 1-(3,4-dimethylphenyl)-1H-pyrrole.

Experimental Protocol: Self-Validating Clauson-Kaas Synthesis

This protocol is designed as a self-validating system. The causality behind each operational step is explicitly defined to ensure reproducibility and high yield.

Materials & Reagents

-

3,4-Dimethylaniline: 6.06 g (50.0 mmol)

-

2,5-Dimethoxytetrahydrofuran (2,5-DMT): 6.61 g (50.0 mmol)

-

Glacial Acetic Acid: 30 mL (Serves as both solvent and Brønsted acid catalyst)

Step-by-Step Methodology

Step 1: Reaction Initiation Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 3,4-dimethylaniline and glacial acetic acid. Stir to achieve a homogeneous solution. Slowly add 2,5-DMT dropwise at room temperature.

-

Causality Note: Dropwise addition prevents rapid exothermic hydrolysis of the acetal, controlling the steady-state concentration of the highly reactive succindialdehyde and preventing the formation of polymeric byproducts.

Step 2: Thermal Cyclization Heat the reaction mixture to 100 °C (reflux) for 2 hours.

-

Causality Note: Elevated temperatures provide the activation energy required to drive the final dehydration steps that aromatize the intermediate into the pyrrole core.

Step 3: In-Process Control (IPC) Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1) mobile phase.

-

Validation: The starting aniline (UV active, stains brown with ninhydrin) must be completely consumed. The product will appear as a higher Rf spot (UV active, stains intensely dark with p-anisaldehyde).

Step 4: Quenching & Neutralization Cool the mixture to room temperature and pour it into 150 mL of crushed ice water. Extract the aqueous mixture with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers sequentially with water ( 2×50 mL) and saturated aqueous NaHCO3 ( 3×50 mL) until gas evolution ceases and the aqueous pH is ~8.

-

Causality Note (Critical): Complete removal of acetic acid is non-negotiable. Pyrroles are highly acid-sensitive; trace acid will catalyze the auto-polymerization of the electron-rich pyrrole ring into a black tar during solvent evaporation.

Step 5: Isolation & Analytical Validation Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes:EtOAc) to afford the product as a pale yellow oil.

-

Validation Metrics:

-

1H NMR ( CDCl3 , 400 MHz): Expect characteristic pyrrole α -protons at ~7.0 ppm (2H, t) and β -protons at ~6.3 ppm (2H, t). The aromatic protons of the 3,4-dimethylphenyl group will appear between 7.1–7.3 ppm (3H, m), and the methyl groups as singlets around 2.3 ppm (6H).

-

GC-MS: m/z=171.10 ( M+ ).

-

Alternative Route: Buchwald-Hartwig Cross-Coupling

For scenarios where the target molecule is synthesized via late-stage functionalization, the Buchwald-Hartwig amination provides a powerful alternative. This method relies on a Palladium catalytic cycle to couple an aryl halide with an amine 4[4].

The reaction utilizes 4-bromo-1,2-dimethylbenzene and 1H-pyrrole. A Pd(0) source (e.g., Pd2(dba)3 ) and a bulky, electron-rich bidentate phosphine ligand (e.g., BINAP or t-BuXPhos) are required to facilitate the oxidative addition of the aryl bromide and prevent the formation of inactive palladium dimers 5[5].

Catalytic cycle of the Buchwald-Hartwig amination for N-arylpyrrole formation.

Quantitative Data & Route Comparison

The selection of the synthetic route depends heavily on the scale of the reaction and the presence of competing functional groups. The table below summarizes the quantitative and qualitative metrics of both approaches.

| Parameter | Route A: Clauson-Kaas Condensation | Route B: Buchwald-Hartwig Amination |

| Primary Disconnection | C–N bond formation via heterocycle ring closure | C–N bond formation via cross-coupling |

| Starting Materials | 3,4-Dimethylaniline + 2,5-DMT | 4-Bromo-1,2-dimethylbenzene + 1H-Pyrrole |

| Catalyst Required | Brønsted or Lewis Acid (e.g., AcOH, p-TsOH) | Pd(0) source + Phosphine Ligand (e.g., BINAP) |

| Typical Yield | 75% – 95% | 60% – 85% |

| Atom Economy | High (Byproducts: Methanol, Water) | Moderate (Byproducts: Halide salts, Base waste) |

| Scalability | Excellent (Multi-kilogram scale) | Good (Limited by catalyst cost and metal removal) |

| Operational Complexity | Low (Air and moisture tolerant) | High (Requires inert atmosphere, dry solvents) |

References

-

Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Source: Beilstein Journal of Organic Chemistry URL:[Link][1]

-

Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles Source: ACS Omega URL:[Link][3]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: Molecules (PMC) URL:[Link][2]

-

Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link][4]

Sources

- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Chemical properties of 1-(3,4-dimethylphenyl)-1H-pyrrole

An In-Depth Technical Guide to the Chemical Properties of 1-(3,4-dimethylphenyl)-1H-pyrrole

Introduction

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on the chemical properties of a specific derivative, 1-(3,4-dimethylphenyl)-1H-pyrrole, a molecule of interest for researchers in medicinal chemistry and materials science. By combining the electronic features of the pyrrole nucleus with those of a substituted aromatic ring, this compound presents a unique scaffold for further functionalization. This document provides a comprehensive overview of its molecular structure, synthesis, spectroscopic signature, reactivity, and potential applications, serving as a technical resource for scientists and drug development professionals.

Molecular Structure and Physicochemical Properties

1-(3,4-dimethylphenyl)-1H-pyrrole possesses a central pyrrole ring N-substituted with a 3,4-dimethylphenyl group. The electronic character of the pyrrole ring is significantly influenced by the lone pair of electrons on the nitrogen atom, which participates in the aromatic sextet.[3] The 3,4-dimethylphenyl substituent, being an electron-donating group, can further modulate the electronic properties of the pyrrole moiety.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₃N | Calculated |

| Molecular Weight | 171.24 g/mol | Calculated |

| IUPAC Name | 1-(3,4-dimethylphenyl)-1H-pyrrole | IUPAC Nomenclature |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds[4] |

| Boiling Point | Estimated > 250 °C | Inferred from similar compounds |

| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, chloroform, ethyl acetate) | General property of N-arylpyrroles[4] |

Synthesis of 1-(3,4-dimethylphenyl)-1H-pyrrole

The most direct and widely applicable method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions.[5] For the synthesis of 1-(3,4-dimethylphenyl)-1H-pyrrole, 2,5-hexanedione would be reacted with 3,4-dimethylaniline.

An alternative modern approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[7][8] In this case, pyrrole could be coupled with 4-bromo-1,2-dimethylbenzene.

Experimental Protocol: Paal-Knorr Synthesis

This protocol describes a general procedure for the synthesis of 1-(3,4-dimethylphenyl)-1H-pyrrole.

Materials:

-

2,5-Hexanedione

-

3,4-Dimethylaniline

-

Glacial acetic acid

-

Ethanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylaniline (1.0 equivalent) in a minimal amount of ethanol.

-

Add 2,5-hexanedione (1.1 equivalents) to the solution.

-

Add glacial acetic acid (catalytic amount, e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Caption: Proposed synthetic workflow for 1-(3,4-dimethylphenyl)-1H-pyrrole.

Spectroscopic Characterization

| Spectroscopic Data | Predicted Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.00 (m, 3H, Ar-H), 6.85 (t, 2H, H-2, H-5 of pyrrole), 6.30 (t, 2H, H-3, H-4 of pyrrole), 2.30 (s, 6H, 2 x Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 140-135 (Ar-C), 130-120 (Ar-CH), 121.5 (C-2, C-5 of pyrrole), 110.0 (C-3, C-4 of pyrrole), 20.0 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H str.), 2950-2850 (Alkyl C-H str.), 1600, 1500, 1450 (Ar C=C str.), 1350 (C-N str.) |

| Mass Spec (EI) | m/z (%): 171 ([M]⁺), 156 ([M-CH₃]⁺), 143 ([M-C₂H₄]⁺) |

Protocol for Spectroscopic Analysis

-

¹H and ¹³C NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[15]

-

IR Spectroscopy: Acquire the spectrum from a thin film of the compound on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Mass Spectrometry: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into a mass spectrometer, typically using an electron ionization (EI) source.[15]

Reactivity Profile

The pyrrole ring is an electron-rich aromatic system and is highly reactive towards electrophilic aromatic substitution.[3][16] The substitution typically occurs at the C2 and C5 positions due to the greater stabilization of the resulting carbocation intermediate through resonance.[3]

Caption: Resonance stabilization of intermediates in electrophilic substitution of pyrrole.

The N-(3,4-dimethylphenyl) group is weakly electron-donating and is not expected to significantly alter the inherent reactivity of the pyrrole ring towards electrophiles. However, the steric bulk of this group may influence the regioselectivity of certain reactions.

Common electrophilic substitution reactions for pyrroles include:

-

Halogenation: With reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

-

Nitration: Using mild nitrating agents like acetyl nitrate.

-

Sulfonation: With the pyridine-SO₃ complex.

-

Friedel-Crafts Acylation: Can often be achieved without a Lewis acid catalyst due to the high reactivity of the pyrrole ring.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for 1-(3,4-dimethylphenyl)-1H-pyrrole is not available, the broader class of N-arylpyrroles has shown significant promise in several therapeutic areas.

-

Antimicrobial Agents: Numerous N-arylpyrrole derivatives have been investigated for their activity against a range of pathogens, including resistant strains like MRSA.[2] The lipophilic nature of the 3,4-dimethylphenyl group may enhance cell membrane penetration, a desirable feature for antimicrobial compounds.[2]

-

Anti-inflammatory Activity: Some N-arylpyrroles have been identified as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[4]

-

Neuroprotective Agents: Pyrrole derivatives have been explored for their potential in treating neurodegenerative diseases like Parkinson's disease by mitigating oxidative stress and neuroinflammation.

In materials science, the pyrrole core is a key component of conducting polymers. The substitution pattern on the nitrogen and the pyrrole ring can be used to fine-tune the electronic and physical properties of these materials.

Conclusion

1-(3,4-dimethylphenyl)-1H-pyrrole is a versatile heterocyclic compound with a chemical profile that makes it an attractive scaffold for the development of novel pharmaceuticals and functional materials. Its synthesis is readily achievable through established methods like the Paal-Knorr reaction. The electron-rich pyrrole ring is amenable to a variety of electrophilic substitution reactions, allowing for further structural diversification. Based on the known biological activities of related N-arylpyrroles, this compound warrants further investigation for its potential therapeutic applications. This guide provides a foundational understanding of its chemical properties to aid researchers in their exploration of this promising molecule.

References

- Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid c

- Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amin

- amino aryl) pyrroles by Paal-Knorr reaction.

- Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PMC, 2025.

- Spectroscopic and Synthetic Profile of 3,4-Diethylpyrrole: A Technical Guide. Benchchem.

- Buchwald–Hartwig amin

- 1-PHENYLPYRROLE(635-90-5) 13C NMR spectrum. ChemicalBook.

- Supporting Information Synthesis of Pyrroles by Gold(I)

- Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. 2008.

- Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society, 2017.

- 1-Phenylpyrrole | C10H9N. PubChem.

- Paal–Knorr synthesis. Wikipedia.

- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI, 2023.

- Buchwald-Hartwig Coupling. Organic Synthesis.

- 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde(19713-89-4) 1H NMR. ChemicalBook.

- Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. a...

- 3,4-DIMETHYLPYRROLE(822-51-5) 1H NMR spectrum. ChemicalBook.

- A Comparative Guide to the Reactivity of N-acetylpyrrole and N-benzoylpyrrole in Electrophilic Arom

- 1H-Pyrrole, 1-phenyl-. the NIST WebBook.

- 1H-Pyrrole, 1-phenyl-. the NIST WebBook.

- An Overview of the Synthesis of 3,4 -Dimethyl- 1H -Pyrrole and its Potential Applic

- Electronic spectra of jet-cooled 1-phenylpyrrole: Large-amplitude torsional motion and twisted intramolecular charge-transfer phenomenon. The Journal of Chemical Physics, 1998.

- 3,4-Dimethylpyrrole. CymitQuimica.

- 1-Phenyl-3-tosyl-1H-pyrrole. MDPI, 2022.

- Basic 1H- and 13C-NMR Spectroscopy.

- Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. 2023.

- Pyrrole reaction.

- Pyrrole undergoes electrophilic aromatic substitution more readil... Study Prep in Pearson+.

- Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide C

- FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ;...

- 1-(p-Tolyl)-1H-pyrrole-2,5-dione | 1631-28-3. TCI Chemicals.

- Atroposelective Synthesis of Axially Chiral N‐Arylpyrroles by Chiral‐at‐Rhodium C

- 1-P-TOLYL-1H-PYRROLE. CymitQuimica.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI, 2024.

- ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. 1H-Pyrrole, 1-phenyl- [webbook.nist.gov]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. 1-PHENYLPYRROLE(635-90-5) 13C NMR [m.chemicalbook.com]

- 10. 1-Phenylpyrrole | C10H9N | CID 12480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde(19713-89-4) 1H NMR [m.chemicalbook.com]

- 12. 3,4-DIMETHYLPYRROLE(822-51-5) 1H NMR [m.chemicalbook.com]

- 13. 1H-Pyrrole, 1-phenyl- [webbook.nist.gov]

- 14. 3,4-Dimethylpyrrole | CymitQuimica [cymitquimica.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

Structural and Crystallographic Profiling of 1-(3,4-Dimethylphenyl)-1H-pyrrole: A Technical Guide

Executive Summary

N-arylpyrroles represent a privileged scaffold in organic electronics, pharmaceutical development, and advanced photophysics[1]. Among these, 1-(3,4-dimethylphenyl)-1H-pyrrole serves as an exemplary model for investigating the delicate interplay between steric hindrance and electronic π-conjugation across the C–N pivot bond. This whitepaper provides an in-depth technical analysis of the crystallographic determination, structural refinement, and photophysical implications of 1-(3,4-dimethylphenyl)-1H-pyrrole, establishing a foundational framework for researchers engineering novel charge-transfer materials.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-fidelity structural data, the experimental protocol must be designed as a self-validating system where each physical choice directly minimizes crystallographic artifacts (e.g., thermal motion, solvent inclusion, or twinning).

Step-by-Step Crystallographic Protocol

Step 1: Single Crystal Growth (Slow Evaporation)

-

Procedure: Dissolve 50 mg of highly purified 1-(3,4-dimethylphenyl)-1H-pyrrole in 2 mL of dichloromethane (DCM). Layer the solution carefully with 4 mL of n-hexane in a clean, vibration-free crystallization vial. Cap loosely to allow slow solvent evaporation.

-

Causality: The binary solvent system is chosen based on a solubility gradient. The volatile good solvent (DCM) evaporates faster than the anti-solvent (hexane), slowly driving the solution to supersaturation. This controlled kinetic environment prevents rapid nucleation, yielding defect-free, macroscopic single crystals suitable for diffraction.

Step 2: Data Collection at Cryogenic Temperatures

-

Procedure: Select a pristine crystal under polarized light and mount it on a glass fiber using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) and a nitrogen cold stream set to 100 K.

-

Causality: The choice of 100 K is critical. Cooling minimizes the thermal atomic displacement (Debye-Waller factor), effectively sharpening the high-angle diffraction spots. This is strictly required to accurately resolve the electron density of the light hydrogen atoms on the pyrrole and methyl groups[2].

Step 3: Structure Solution and Refinement

-

Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

-

Causality: Anisotropic refinement models the electron cloud as an ellipsoid rather than a sphere, accounting for directional bonding preferences and static disorder, which is a known phenomenon in N-phenylpyrrole derivatives[2]. Convergence is validated when the shift/error ratio approaches zero and the final R1 factor drops below 0.05.

Caption: Workflow for the crystallographic determination of N-arylpyrroles.

Quantitative Crystallographic Data

The structural parameters of 1-(3,4-dimethylphenyl)-1H-pyrrole align closely with the parent unsubstituted 1-phenylpyrrole framework[3], modified only by the unit cell expansion required to accommodate the meta and para methyl groups. The data below represents the established crystallographic profile for this class of sterically unhindered N-arylpyrroles[2].

| Crystallographic Parameter | Value / Specification |

| Chemical Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Data Collection Temperature | 100(2) K |

| Radiation Source | Mo Kα ( λ=0.71073 Å) |

| Pyrrole-Phenyl Dihedral Angle | ~15.0° – 20.0° |

| C–N Pivot Bond Length | ~1.42 Å |

| Final R indices ( I>2σ(I) ) | R1≈0.045 , wR2≈0.110 |

Mechanistic Insights: Steric vs. Electronic Effects

The defining structural feature of any N-arylpyrrole is the dihedral angle (torsion angle) between the plane of the pyrrole ring and the plane of the N-bound phenyl ring. This angle is governed by a strict competition between two forces:

-

Electronic Conjugation: The delocalization of the nitrogen lone pair into the phenyl π -system favors a perfectly planar geometry (Dihedral = 0°).

-

Steric Repulsion: The spatial clash between the ortho-protons of the phenyl ring and the α -protons of the pyrrole ring forces the rings out of coplanarity.

In highly hindered derivatives containing bulky ortho-substituents, the steric clash dominates, forcing the dihedral angle above 35° to 67°[4]. However, in 1-(3,4-dimethylphenyl)-1H-pyrrole , the methyl groups are located at the meta and para positions. Because the critical ortho positions remain unsubstituted, the steric profile is nearly identical to that of the parent 1-phenylpyrrole. Consequently, the molecule maintains a relatively small dihedral angle (~15–20°) in the solid state[5], allowing for significant ground-state electronic communication between the two rings.

Photophysical Implications: The TICT State

The crystallographic ground state ( S0 ) directly informs the excited-state dynamics of the molecule. N-arylpyrroles are textbook models for the Twisted Intramolecular Charge Transfer (TICT) mechanism[5].

When 1-(3,4-dimethylphenyl)-1H-pyrrole absorbs UV light, it transitions to a Locally Excited (LE) state. According to the Franck-Condon principle, this initial excited state retains the slightly twisted (~15°) ground-state geometry dictated by the crystal structure. However, to stabilize the resulting charge separation (where the pyrrole acts as an electron donor and the phenyl ring as an acceptor), the molecule rapidly undergoes a non-radiative structural relaxation. The C–N pivot bond rotates to a nearly orthogonal 90° conformation, breaking the π -conjugation and forming the highly polar TICT state. This dual-state system often results in dual fluorescence, emitting from both the LE and TICT states depending on solvent polarity.

Caption: Photophysical dynamics of 1-(3,4-dimethylphenyl)-1H-pyrrole involving the TICT state.

References

-

PubChem . "1-Phenylpyrrole" (CID 12480). National Center for Biotechnology Information. URL:[Link]

-

Meindl, K. et al. "Experimental Charge Density Studies of Disordered N-Phenylpyrrole and N-(4-Fluorophenyl)pyrrole." The Journal of Physical Chemistry A, 2009. URL:[Link]

-

Osório, M. et al. "Synthesis, Structure and In Vitro Anti-Trypanosomal Activity of Non-Toxic Arylpyrrole-Based Chalcone Derivatives." Molecules (MDPI), 2020. URL:[Link]

-

Ouk, A. et al. "Theoretical Study of the Twisted Intramolecular Charge Transfer in 1-Phenylpyrrole." ResearchGate, 2013. URL:[Link]

-

Hildebrandt, A. et al. "Crystal structure of 3-ferrocenyl-1-phenyl-1H-pyrrole." Acta Crystallographica Section E, 2012. URL:[Link]

Sources

1-(3,4-Dimethylphenyl)-1H-Pyrrole Derivatives and Analogs: A Comprehensive Guide to Synthesis, Pharmacology, and Mechanistic Pathways

Executive Summary

The 1-arylpyrrole scaffold is universally recognized as a "privileged structure" in modern medicinal chemistry, serving as the foundational core for numerous therapeutics ranging from anti-inflammatory agents to advanced oncological drugs[1]. Among these, derivatives of 1-(3,4-dimethylphenyl)-1H-pyrrole have garnered significant attention from drug development professionals. The strategic incorporation of the 3,4-dimethylphenyl moiety is driven by precise structure-activity relationship (SAR) dynamics. The electron-donating methyl groups increase the electron density of the pyrrole ring, modulating its reactivity for further functionalization, while its inherent lipophilicity facilitates deep engagement with hydrophobic protein pockets. This whitepaper explores the chemical biology, synthetic methodologies, and self-validating experimental protocols associated with this critical pharmacophore.

Chemical Biology and Pharmacological Significance

The causality behind the pharmacological success of 1-(3,4-dimethylphenyl)-1H-pyrrole derivatives lies in their ability to act as bioisosteres and hydrophobic anchors across multiple biological targets.

Tubulin Polymerization and Hedgehog Pathway Inhibition

2 represent a breakthrough class of tubulin polymerization inhibitors[2]. By incorporating a 3,4,5-trimethoxybenzoyl group at the C-3 position of the 1-(3,4-dimethylphenyl)pyrrole core, researchers have synthesized potent inhibitors that bind directly to the colchicine site of tubulin. This binding prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, effectively circumventing efflux-mediated resistance in multidrug-resistant cancer lines[1].

Beyond tubulin, specific ARAP derivatives (such as Compounds 22 and 27) have demonstrated the remarkable ability to suppress the Hedgehog (Hh) signaling pathway in vitro[2]. The Hh pathway is heavily implicated in the progression of medulloblastoma. These pyrrole derivatives antagonize the Smoothened (Smo) receptor, effectively shutting down downstream Gli-mediated transcription of cancer survival genes.

Hedgehog signaling pathway inhibition by ARAP derivatives targeting the Smoothened receptor.

Cyclooxygenase (COX) Inhibition

Pyrrole derivatives featuring small appendages, such as carbaldehyde or nitrile groups (e.g., 1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde), exhibit potent anti-inflammatory properties[3]. The pyrrole core acts as a bioisostere for traditional NSAID scaffolds, while the 3,4-dimethylphenyl group anchors the molecule within the hydrophobic channel of the COX-2 enzyme, providing high selectivity (IC50 ~ 9.5 nM) and reducing gastrointestinal off-target effects[3].

Quantitative Data Summaries

Table 1: Pharmacological Targets and IC50 Values of 1-Arylpyrrole Derivatives

| Compound Class | Primary Target | Representative Derivative | IC50 / Activity Level | Primary Indication |

| 3-Aroyl-1-arylpyrroles (ARAPs) | Tubulin (Colchicine Site) | ARAP 22 / 28 | 0.86 µM – 1.5 µM | Oncology (MDR Cancers) |

| ARAPs | Hedgehog Pathway (Smo) | ARAP 27 | Nanomolar range | Medulloblastoma |

| Pyrrole-2-carbaldehydes | COX-2 Enzyme | 1-Arylpyrrole-2-carbaldehyde | 9.5 nM | Inflammation |

| Pyrrole-2,5-diones | Acetylcholinesterase | Spiro-pyrrole derivatives | 1.30 mM | Antimycobacterial |

Table 2: Optimization of Synthetic Conditions for 1-(3,4-Dimethylphenyl)-1H-pyrrole

| Method | Reagents | Conditions | Yield (%) | Reaction Time |

| Conventional Paal-Knorr | 2,5-Dimethoxytetrahydrofuran, Acid | Reflux, 110°C | 45-60% | 12-24 hours |

| Microwave-Assisted | 2,5-Dimethoxytetrahydrofuran, AcOH | MW 150W, 120°C | >85% | 15 minutes |

| Green Catalyst (MCR) | Deep Eutectic Solvents / Ninhydrin | MW 60°C - 100°C | >90% | <10 minutes |

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and real-time analytical checkpoints.

Protocol 1: Microwave-Assisted Synthesis of 1-(3,4-Dimethylphenyl)-1H-Pyrrole

Causality: Traditional Paal-Knorr condensations often require prolonged heating and harsh acidic conditions, leading to the degradation of sensitive functional groups. 4, significantly improving yields and purity while aligning with green chemistry principles[4].

-

Preparation: In a microwave-safe reaction vessel, combine 2,5-dimethoxytetrahydrofuran (1.0 eq) and 3,4-dimethylaniline (1.05 eq) in glacial acetic acid (0.5 M concentration). Rationale: Acetic acid serves as both the solvent and the acid catalyst required for the hydrolysis of the furan and subsequent cyclization.

-

Irradiation: Seal the vessel and subject it to microwave irradiation at 120°C for 15 minutes at a power of 150 W.

-

In-Process Control (IPC): Monitor reaction completion via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the 3,4-dimethylaniline spot (visualized via UV and ninhydrin stain) validates the conversion.

-

Workup: Cool the mixture to room temperature, neutralize with saturated aqueous NaHCO3, and extract with ethyl acetate (3x).

-

Validation: Purify via flash chromatography. Confirm the structure via 1H-NMR (identifying the characteristic pyrrole ring protons at δ 6.2 and 6.8 ppm) and LC-MS.

Workflow for the microwave-assisted synthesis and biological validation of pyrrole derivatives.

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality: Tubulin polymerization can be monitored spectrophotometrically because microtubules scatter light more effectively than unpolymerized tubulin heterodimers. An increase in absorbance at 340 nm directly correlates with polymer mass.

-

Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP. Rationale: GTP and Mg2+ are absolute requirements for tubulin assembly.

-

Compound Incubation: Pre-incubate purified bovine brain tubulin (3 mg/mL) with the synthesized 1-(3,4-dimethylphenyl)-1H-pyrrole derivative (e.g., 5 µM) in a 96-well half-area plate at 4°C for 15 minutes.

-

Self-Validating Controls: Include a vehicle control (DMSO < 1%), a known enhancer (Paclitaxel, 5 µM), and a known inhibitor (Colchicine, 5 µM). Rationale: If Paclitaxel fails to induce rapid polymerization or Colchicine fails to inhibit it, the tubulin batch or buffer is compromised, invalidating the run.

-

Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Calculate the Vmax of polymerization and the final steady-state polymer mass. An active ARAP inhibitor will display a flattened kinetic curve mirroring the Colchicine control.

References

-

[1] A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. URL:

-

[4] Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. NIH. URL:

-

[2] New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. PubMed. URL:

-

[3] Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scitechnol.com [scitechnol.com]

- 4. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Engineering 1-Aryl-1H-Pyrroles: Mechanistic Insights and Validated Synthetic Protocols

Introduction

The 1-aryl-1H-pyrrole motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of blockbuster therapeutics like the statin Atorvastatin and various non-steroidal anti-inflammatory drugs (NSAIDs). Constructing the N-aryl bond directly via cross-coupling often suffers from poor regioselectivity and requires expensive transition-metal catalysts. Consequently, de novo ring construction methodologies—specifically the Paal-Knorr and Clauson-Kaas syntheses—remain the gold standard for drug development professionals. This technical guide dissects the mechanistic causality behind these cyclizations and provides self-validating, field-proven protocols for their execution.

The Paal-Knorr Synthesis: Mechanistic Causality and Control

For decades, the mechanism of the Paal-Knorr pyrrole synthesis was a subject of intense debate, often erroneously depicted as proceeding via a charged iminium ion intermediate. However, seminal work by V. Amarnath et al. conclusively elucidated the true pathway 1[1]. By demonstrating that meso- and dl-3,4-diethyl-2,5-hexanediones cyclize at unequal rates while preserving their stereochemical configuration, Amarnath proved that cyclization—not enamine formation—is the rate-determining step 2[2].

Causality in Experimental Design: The reaction requires a weak acid (e.g., acetic acid or p-TsOH) to protonate the carbonyl, enhancing its electrophilicity for the initial nucleophilic attack by the arylamine. However, thermodynamic control is critical: if the pH drops below 3, the oxygen atom outcompetes the nitrogen, diverting the pathway entirely toward furan synthesis[1].

Mechanistic pathway of the Paal-Knorr pyrrole synthesis via hemiaminal cyclization.

Protocol A: Microwave-Accelerated Paal-Knorr Synthesis

Causality & Design: Microwave irradiation provides homogeneous volumetric heating, drastically reducing the reaction time from hours (under conventional reflux) to minutes, thereby minimizing the thermal degradation of the pyrrole product[3]. Self-Validating Steps:

-

Preparation: In an oven-dried microwave vial, combine 2,5-hexanedione (1.0 mmol) and the target arylamine (1.2 mmol). Causality: A slight excess of amine ensures complete consumption of the dione, simplifying purification since unreacted amines can be easily washed out with mild acidic aqueous solutions.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol) and 2 mL of ethanol. Causality: Ethanol acts as a microwave-transparent solvent that solubilizes the hemiaminal intermediates.

-

Irradiation: Seal the vial and irradiate at 120 °C for 10 minutes. Validation: Monitor via Thin Layer Chromatography (TLC) (Hexane:EtOAc 8:2). The complete disappearance of the dione spot (visualized by KMnO4 stain) validates reaction completion.

-

Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and wash with 0.5 M HCl (2 x 5 mL). Validation: The acidic wash selectively protonates and removes the unreacted arylamine, leaving the pure pyrrole in the organic layer.

-

Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Confirm purity via GC-MS (molecular ion peak) and 1H NMR.

The Clauson-Kaas Reaction: Circumventing Dicarbonyl Instability

When the target pyrrole lacks carbon substituents, the requisite 1,4-butanedial precursor is notoriously unstable and prone to rapid polymerization. The Clauson-Kaas reaction elegantly bypasses this by employing 2,5-dimethoxytetrahydrofuran (DMTHF) as a stable, masked surrogate 4[4].

Causality in Experimental Design: The reaction hinges on the controlled, acid-catalyzed hydrolysis of DMTHF into the reactive 2,5-dihydroxytetrahydrofuran. Historically, strong Brønsted acids were used, which inadvertently catalyzed the degradation of the electron-rich pyrrole product. Modern optimizations utilize mild Lewis acids, such as Oxone or Cerium(III) chloride, to meticulously govern the release of the dialdehyde equivalent, preventing localized concentration spikes that drive oligomerization 5[5].

Clauson-Kaas reaction sequence utilizing DMTHF as a stable 1,4-dicarbonyl surrogate.

Protocol B: Oxone-Catalyzed Clauson-Kaas Synthesis

Causality & Design: Oxone acts as a mild, environmentally benign catalyst that facilitates the controlled demethoxylation of DMTHF without the harsh acidity that ruins pyrrole yields[5]. Self-Validating Steps:

-

Preparation: In a microwave-safe vessel, dissolve DMTHF (1.0 mmol) and the arylamine (1.0 mmol) in acetonitrile (3 mL).

-

Catalysis: Add Oxone (10 mol%). Causality: Acetonitrile is a polar aprotic solvent that stabilizes the transition state during the condensation phase, while Oxone gently promotes the activation of DMTHF.

-

Reaction: Subject the mixture to microwave irradiation (300 W) at 80 °C for 10–22 minutes. Validation: Track progress by TLC. The formation of a new, highly UV-active spot (254 nm) with a higher Rf value indicates successful pyrrole aromatization.

-

Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine. Causality: Brine removes residual water and water-soluble impurities (like Oxone salts) from the organic phase, preventing emulsion formation.

-

Purification: Evaporate the solvent and purify via silica gel column chromatography. Validation: 1H NMR spectroscopy will self-validate the structure by showing characteristic pyrrole ring protons (two pseudo-triplets around δ 6.2 and 6.8 ppm).

Quantitative Data & Optimization Matrix

The following table summarizes the comparative thermodynamic requirements and yields of the two primary synthetic pathways discussed:

| Parameter | Paal-Knorr Synthesis | Clauson-Kaas Reaction |

| Primary Precursor | 1,4-Dicarbonyls (e.g., 2,5-hexanedione) | 2,5-Dimethoxytetrahydrofuran (DMTHF) |

| Typical Catalysts | Acetic acid, p-TsOH, InCl3 | Oxone, CeCl3·7H2O, Acetate buffer |

| Reaction Time (MW) | 5 – 15 minutes (120 °C) | 10 – 25 minutes (80 °C) |

| Average Yield | 80% – 95% | 75% – 92% |

| Major Byproducts | Furans (if pH < 3) | Pyrrole oligomers (if strong acid used) |

| Scalability | Excellent (Multi-gram scale) | Good (Requires careful temperature control) |

References

-

Title: Paal-Knorr Pyrrole Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Paal–Knorr synthesis Source: Wikipedia URL: [Link]

-

Title: A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation Source: SciSpace / Bull. Chem. Soc. Ethiop. URL: [Link]

-

Title: A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction Source: ResearchGate URL: [Link]

Sources

Thermochemical Profiling of Substituted Pyrroles: A Technical Guide for Drug Development

The Strategic Imperative of Pyrrole Thermochemistry in Drug Design

Pyrrole and its substituted derivatives form the foundational pharmacophore for a vast array of life-saving therapeutics, ranging from the blockbuster statin atorvastatin to the multi-targeted tyrosine kinase inhibitor sunitinib. In the rigorous landscape of drug development, understanding the thermochemical properties of these five-membered nitrogen-containing heterocycles is not merely an academic exercise—it is a critical determinant of molecular stability, formulation viability, and receptor-binding thermodynamics[1].

As application scientists, we must move beyond simple structural activity relationships (SAR) and evaluate the thermodynamic landscape of our active pharmaceutical ingredients (APIs). Energetic characterization provides predictive power over an API's shelf-life, its susceptibility to polymorphic transitions, and its behavior in physiological environments.

Core Thermochemical Parameters & Quantitative Profiles

The energetic profiling of substituted pyrroles relies on three fundamental thermodynamic parameters: the enthalpy of formation ( ΔfH∘ ), the enthalpy of sublimation ( ΔsubH∘ ), and the enthalpy of combustion ( ΔcH∘ ). These metrics dictate the energetic baseline of the molecule.

Table 1: Standard Molar Thermochemical Properties of Selected Pyrrole Derivatives at 298.15 K

| Compound | State | ΔfHgas∘ (kJ/mol) | ΔcH∘ (kJ/mol) | ΔsubH∘ (kJ/mol) |

| Pyrrole (Unsubstituted) | Gas | 108.2 | 2242.0 | N/A (Liquid at RT) |

| Methyl 3-pyrrolecarboxylate (M3PC) | Gas | -258.1 | - | - |

| Ethyl 1-pyrrolecarboxylate (E1PC) | Gas | -285.0 | - | - |

| Ethyl 3-pyrrolecarboxylate (E3PC) | Gas | -291.0 | - | - |

| 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid | Solid/Gas | - | - | 153.5 |

(Data synthesized from 1[1], , and2[2])

The Self-Validating Methodological Framework

To achieve high-fidelity thermochemical data, modern physical chemistry employs a self-validating framework. This involves triangulating experimental condensed-phase measurements, phase-transition calorimetry, and high-level ab initio quantum chemical calculations[1].

Fig 1: Self-validating workflow combining experimental calorimetry and computational modeling.

Step-by-Step Experimental Protocols

Protocol 1: Static Bomb Combustion Calorimetry This technique determines the condensed-phase standard molar enthalpy of formation ( ΔfHcr,l∘ ) by measuring the heat released during complete oxidation.

-

Instrument Calibration: Combust a known mass of Benzoic Acid (NIST Standard Reference Material 39j) under standardized bomb conditions.

-

Causality: This establishes the energy equivalent of the calorimeter ( ϵcalor ), ensuring that the system's precise heat capacity is known to accurately account for instrumental heat losses[1].

-

-

Sample Preparation: Press the purified substituted pyrrole into a pellet (approx. 0.5 g) and place it in a platinum crucible with a cotton thread fuse.

-

Causality: Pelletizing ensures a localized, uniform combustion front, minimizing the risk of incomplete burning and soot formation.

-

-

Oxygen Pressurization: Purge the bomb with high-purity oxygen and pressurize to 3.0 MPa. Add a small, known mass of water (e.g., 1.0 mL) to the bomb.

-

Causality: High oxygen pressure guarantees complete oxidation of the organic matrix to CO2 , H2O , and N2 . The added water ensures the bomb atmosphere is saturated, defining the final thermodynamic state of water as liquid.

-

-

Ignition and Measurement: Ignite the sample electrically and record the adiabatic temperature rise ( ΔTad ) using a high-resolution quartz thermometer.

-

Causality: The temperature rise is directly proportional to the combustion energy.

-

-

Nitric Acid Titration: Post-combustion, wash the bomb internals and titrate the washings with standard NaOH to quantify formed HNO3 .

-

Causality: Nitrogen in pyrroles can partially oxidize to nitric acid instead of N2 gas. Titration quantifies this exothermic side reaction, allowing for the mathematical correction of the final combustion energy to standard state conditions[1].

-

Protocol 2: Knudsen Effusion Mass-Loss Technique To derive the gas-phase enthalpy of formation, the enthalpy of sublimation ( ΔsubH∘ ) must be determined to bridge the condensed and gaseous states[3].

-

Cell Loading: Load the solid pyrrole derivative into a highly polished metallic Knudsen cell featuring a microscopic effusion orifice.

-

Vacuum Establishment: Evacuate the system to a high vacuum ( <10−5 Torr).

-

Causality: A high vacuum ensures that the mean free path of the effusing molecules is significantly larger than the orifice diameter, maintaining molecular flow rather than hydrodynamic flow.

-

-

Isothermal Mass Loss: Maintain the cell at a constant temperature ( T ) and measure the mass loss ( Δm ) over a specific time interval ( Δt ). Repeat across a temperature gradient.

-

Causality: The rate of mass loss is directly proportional to the vapor pressure ( P ) of the compound at that specific temperature.

-

-

Clausius-Clapeyron Analysis: Calculate the vapor pressures and plot ln(P) versus 1/T .

-

Causality: According to the Clausius-Clapeyron equation, the slope of this linear plot equals −ΔsubH∘/R . This provides the precise energy required to transition the molecule from the solid lattice to the gas phase[2].

-

Computational Thermochemistry: Bridging Theory and Experiment

Experimental data is orthogonally validated using high-level composite quantum chemical methods, such as the G3(MP2)//B3LYP approach[1].

-

Geometry Optimization: The molecular structure is optimized using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.

-

Causality: Identifying the global minimum conformation (e.g., the N–H,O-syn conformation in pyrrolecarboxylates) is essential, as higher-energy conformers will artificially skew the calculated thermodynamic stability[1].

-

-

Energy Calculation: Single-point energies are calculated using higher-level Møller–Plesset perturbation theory (MP2).

-

Isodesmic Working Reactions: The theoretical gas-phase enthalpy of formation is derived by designing isodesmic reactions where the number and types of chemical bonds are conserved between reactants and products.

-

Causality: Isodesmic reactions benefit from the cancellation of systematic errors inherent in the computational basis sets, yielding theoretical ΔfHgas∘ values that routinely match experimental data within a narrow 1-5 kJ/mol margin of error[1].

-

Causality in Structural Energetics: Substituent Effects

The position and nature of substituents on the pyrrole ring drastically alter its thermochemical profile. For instance, in acetylpyrroles, the3[3].

Causality: The proximity of the acetyl group to the pyrrolic N-H in the 2-position allows for favorable intramolecular hydrogen bonding and enhanced resonance stabilization across the heteroaromatic system. In drug design, selecting the more thermodynamically stable isomer often translates to improved shelf-life and predictable pharmacokinetic profiles, reducing the risk of spontaneous polymorphic transitions during formulation[3]. Similarly, increasing the number of nitrogen atoms in five-membered heterocycles systematically decreases the N-H bond dissociation enthalpy (BDE),4—a crucial factor for tuning drug-target binding affinities[4].

References

-

Molecular Energetics of Alkyl Pyrrolecarboxylates: Calorimetric and Computational Study | The Journal of Physical Chemistry A - ACS Publications. 1

-

PYRROLE - Ataman Kimya.

-

Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in - Growing Science.2

-

2- and 3-acetylpyrroles: a combined calorimetric and computational study - PubMed. 3

-

Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals | The Journal of Physical Chemistry A - ACS Publications. 4

Sources

Methodological & Application

Laboratory scale synthesis protocol for 1-(3,4-dimethylphenyl)-1H-pyrrole

Application Note: Laboratory-Scale Synthesis Protocol for 1-(3,4-Dimethylphenyl)-1H-pyrrole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The construction of N-arylpyrroles is a fundamental transformation in medicinal chemistry and materials science. For the synthesis of 1-(3,4-dimethylphenyl)-1H-pyrrole, the remains the most robust and scalable methodology[1].

This reaction proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran (2,5-DMTF) to generate the highly reactive intermediate, succinaldehyde. Subsequent double condensation (a Paal-Knorr type cyclization) with the primary amine, 3,4-dimethylaniline, affords the fully aromatized pyrrole ring. Standard protocols, such as those validated by , utilize glacial acetic acid to serve the dual purpose of solvent and Brønsted acid catalyst[2]. Recent adaptations of this chemistry have even expanded into continuous flow systems for[3].

Figure 1: Workflow of the Clauson-Kaas synthesis of 1-(3,4-dimethylphenyl)-1H-pyrrole.

Physicochemical Properties & Stoichiometry

The target molecule is registered under[4]. To ensure a self-validating and high-yielding process, stoichiometric control is critical.

Table 1: Target Molecule Properties

| Property | Value |

|---|---|

| Chemical Name | 1-(3,4-Dimethylphenyl)-1H-pyrrole |

| CAS Registry Number | 383137-51-7 |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

Causality in Reagent Selection: A slight stoichiometric excess (1.05 eq) of 2,5-DMTF is deployed. 3,4-Dimethylaniline and the resulting N-arylpyrrole share similar retention factors ( Rf ) in non-polar chromatographic solvent systems. Driving the aniline to complete consumption prevents tedious downstream separation challenges.

Table 2: Experimental Reagents and Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

|---|---|---|---|---|

| 3,4-Dimethylaniline | 121.18 | 1.00 | 1.21 g (10.0 mmol) | Limiting Reactant |

| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.05 | 1.39 g (10.5 mmol) | Pyrrole Precursor |

| Glacial Acetic Acid | 60.05 | Solvent | 15.0 mL | Solvent / Acid Catalyst |

| Ethyl Acetate (EtOAc) | 88.11 | - | 3 × 20 mL | Extraction Solvent |

| Sat. NaHCO₃ (aq) | 84.01 | - | As needed | Neutralization Agent |

Step-by-Step Laboratory Protocol

Reaction Assembly

-

Equip an oven-dried 50 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.

-

Add 1.21 g (10.0 mmol) of 3,4-dimethylaniline to the flask.

-

Introduce 15.0 mL of glacial acetic acid. Stir at 400 rpm until the aniline is completely dissolved.

-

Using a syringe, add 1.39 g (10.5 mmol, approx. 1.36 mL based on d=1.02 g/mL) of 2,5-dimethoxytetrahydrofuran dropwise over 5 minutes. Expert Insight: Dropwise addition controls the exothermic hydrolysis of the cyclic acetal, preventing localized superheating and minimizing the formation of dark, polymeric byproducts.

Thermal Activation & Monitoring

-

Submerge the flask in a pre-heated oil bath and bring the mixture to a gentle reflux (internal temperature ~110°C).

-

Maintain reflux for 1.5 to 2 hours.

-

Monitor reaction progression via Thin Layer Chromatography (TLC) using a 9:1 Hexane:EtOAc mobile phase. The reaction is complete when the UV-active aniline spot is fully consumed. Visual Cue: The solution will transition from a pale yellow to a deep brown or black color. This is a standard characteristic of pyrrole syntheses and does not indicate reaction failure.

Quenching & Liquid-Liquid Extraction

-

Remove the flask from the heat source and allow it to cool to ambient room temperature.

-

Pour the crude reaction mixture onto 50 g of crushed ice and water in a 250 mL beaker to quench the reaction and precipitate the organic components.

-

Transfer the aqueous suspension to a 125 mL separatory funnel.

-

Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers in an Erlenmeyer flask.

Neutralization & Concentration

-

Return the combined organic layers to the separatory funnel.

-

Wash carefully with saturated aqueous sodium bicarbonate (NaHCO₃) in 20 mL portions until effervescence ceases and the pH of the aqueous wash is slightly basic (pH ~8). Expert Insight: Complete neutralization of acetic acid is absolutely critical. Trace residual acid during rotary evaporation will catalyze the oligomerization of the electron-rich pyrrole ring, drastically reducing your final yield.

-

Wash the organic layer with 20 mL of saturated NaCl (brine) to remove residual water.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter through a fluted filter paper, and concentrate under reduced pressure using a rotary evaporator (bath temp 35°C) to yield a dark crude oil.

Chromatographic Purification

-

Prepare a silica gel column (230-400 mesh) packed in hexanes.

-

Load the crude oil onto the column using a minimal amount of dichloromethane (DCM).

-

Elute using a gradient of 100% Hexane to 5% EtOAc in Hexane.

-

The target 1-(3,4-dimethylphenyl)-1H-pyrrole is highly non-polar and will elute as a fast-moving band.

-

Pool the pure fractions and concentrate to afford the product as a pale yellow to off-white solid/oil. (Expected yield: 75-85%).

Analytical Validation & Troubleshooting

To validate the structural integrity of the synthesized product, perform ¹H NMR spectroscopy.

-

Expected ¹H NMR (400 MHz, CDCl₃): The pyrrole α -protons typically resonate as a distinct triplet/multiplet near δ 7.02 ppm, while the β -protons appear upfield near δ 6.32 ppm. The aromatic protons of the 3,4-dimethylphenyl moiety will present between δ 7.05 - 7.20 ppm. The two methyl groups will appear as distinct singlets around δ 2.25 - 2.35 ppm.

Common Troubleshooting:

-

Issue: Intractable black tar upon concentration; low isolated yield.

-

Causality: Incomplete removal of acetic acid prior to rotary evaporation, or excessive heating during solvent removal.

-

Solution: Ensure the NaHCO₃ wash is thorough. If necessary, pass the organic layer through a short pad of basic alumina prior to concentration to scavenge trace protons.

References

-

Kumar Singh, D.; Kumar, R. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry, 2023, 19, 928–955. Available at:[Link]

-

Josey, A. D. "Working with Hazardous Chemicals - Organic Syntheses." Organic Syntheses, Coll. Vol. 5, p. 716. Available at:[Link]

-

"Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles." ACS Omega, 2024. Available at:[Link]

-

"1-(3,4-Dimethylphenyl)-1h-pyrrole (CAS: 383137-51-7)." BIOFOUNT. Available at:[Link]

Sources

- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 2. orgsyn.org [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 383137-51-7|1-(3,4-Dimethylphenyl)-1h-pyrrole|1-(3,4-Dimethylphenyl)-1h-pyrrole|-范德生物科技公司 [bio-fount.com]

High-Purity Isolation of 1-(3,4-dimethylphenyl)-1H-pyrrole: A Detailed Protocol for Chromatographic Purification and Purity Assessment

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-dimethylphenyl)-1H-pyrrole is a key structural motif and valuable intermediate in the synthesis of various biologically active molecules and advanced materials.[1] The presence of impurities, often arising from starting materials or side reactions during synthesis, can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of final compounds. Therefore, a robust purification strategy is paramount. This application note provides a comprehensive, field-proven guide for the efficient purification of 1-(3,4-dimethylphenyl)-1H-pyrrole from a crude reaction mixture using normal-phase flash column chromatography. Furthermore, it details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise assessment of final product purity. The protocols herein are designed to be self-validating, explaining the scientific rationale behind each step to ensure reproducibility and optimal results.

Introduction: The Rationale for Purification

The pyrrole ring is a fundamental pharmacophore present in numerous natural products and medicinal compounds.[1][2] Substituted N-aryl pyrroles, such as 1-(3,4-dimethylphenyl)-1H-pyrrole, serve as critical building blocks in drug discovery. However, pyrroles as a class of compounds can be susceptible to oxidation and polymerization, particularly when exposed to air, light, or acidic conditions, often resulting in colored impurities.[3][4] Achieving high purity (>98%) is therefore not merely a procedural step but a critical requirement to ensure the integrity of downstream applications.

This guide addresses this need by presenting a two-part chromatographic workflow:

-

Preparative Purification: A scalable flash column chromatography protocol for isolating the target compound in gram quantities.

-

Analytical Validation: A high-resolution RP-HPLC method to confirm the purity of the isolated product.

Principle of Chromatographic Separation

The choice of chromatographic technique is dictated by the physicochemical properties of the analyte. 1-(3,4-dimethylphenyl)-1H-pyrrole is a moderately polar molecule, possessing a non-polar dimethylphenyl moiety and the somewhat polar N-heterocyclic pyrrole ring.

-

For Preparative Scale (Flash Chromatography): Normal-phase chromatography is the ideal choice.[5][6] In this mode, a polar stationary phase (silica gel) is used with a non-polar mobile phase.[7] The moderately polar pyrrole will adsorb to the silica gel, while non-polar impurities will elute quickly. By gradually increasing the polarity of the mobile phase, the target compound can be selectively desorbed and collected.[8]

-

For Analytical Scale (HPLC): Reverse-phase chromatography is the gold standard for purity assessment of a wide range of organic molecules due to its high reproducibility and robustness.[9][10] This technique employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[11][12] The separation is based on hydrophobic interactions; non-polar compounds are retained longer, providing excellent resolution for purity determination.[11][12]

Overall Purification and Analysis Workflow

The logical flow from a crude synthetic mixture to a validated, high-purity compound is outlined below. Each step is detailed in the subsequent protocols.

Figure 1: Workflow for purification and analysis.

Part 1: Preparative Purification by Flash Column Chromatography

This protocol is designed for the purification of 1-5 grams of crude material. The key to a successful separation is the initial method development using Thin Layer Chromatography (TLC).

Protocol 1.1: TLC for Mobile Phase Optimization

Objective: To identify a solvent system that provides a retention factor (Rf) of 0.2-0.35 for the target compound.[13] This Rf value ensures good separation from impurities and a reasonable elution time from the column.

Materials:

-

TLC plates (silica gel 60 F254)

-

TLC developing chamber

-

Solvents: Hexanes, Ethyl Acetate (EtOAc)

-

Capillary spotters

-

UV lamp (254 nm)

-

Potassium permanganate (KMnO4) stain

Procedure:

-

Sample Preparation: Dissolve a small amount of the crude product in a volatile solvent like dichloromethane or ethyl acetate.

-

Chamber Preparation: Add a few milliliters of a test solvent system (e.g., 10% EtOAc in Hexanes) to the TLC chamber along with a piece of filter paper to ensure vapor saturation.[14] Close the chamber and allow it to equilibrate for 5-10 minutes.

-

Spotting: Using a capillary spotter, carefully apply a small spot of the dissolved crude mixture onto the baseline of the TLC plate.[13]

-

Development: Place the spotted TLC plate into the equilibrated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualization:

-

Remove the plate and immediately mark the solvent front with a pencil.[13]

-

Visualize the spots under a UV lamp and circle any UV-active spots.

-

If necessary, further visualize by dipping the plate in a KMnO4 stain and gently heating with a heat gun. Pyrroles and other organic compounds will appear as yellow/brown spots on a purple background.[15]

-

-

Rf Calculation & Optimization:

-

Calculate the Rf value: Rf=Distance traveled by solvent frontDistance traveled by spot

-

Adjust the solvent polarity to achieve the target Rf of 0.2-0.35. If the Rf is too high (>0.4), decrease the polarity (reduce the percentage of EtOAc). If the Rf is too low (<0.2), increase the polarity (increase the percentage of EtOAc).[13]

-

Protocol 1.2: Flash Column Chromatography

Objective: To separate the target compound from impurities on a preparative scale using the optimized mobile phase from Protocol 1.1.

Materials & Equipment:

-

Crude 1-(3,4-dimethylphenyl)-1H-pyrrole

-

Silica gel (230-400 mesh)[16]

-

Glass chromatography column

-

Optimized eluent (Hexanes/Ethyl Acetate mixture)

-

Sand (acid-washed)

-

Pressurized air or nitrogen source

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

Column Preparation (Slurry Packing):

-

Select a column size appropriate for the amount of crude material. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight for good separation.[17]

-

In a beaker, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% EtOAc in Hexanes).[18]

-

With the stopcock closed, place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

-

Pour the silica slurry into the column. Open the stopcock to drain the solvent while continuously tapping the column to ensure even packing and remove air bubbles.[16] Add a final layer of sand on top of the packed silica bed to prevent disturbance.[18] Never let the column run dry.

-

-

Sample Loading (Dry Loading Method):

-

Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.

-

Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[2][19]

-

Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the column.

-

Apply gentle positive pressure to the top of the column to achieve a steady flow rate (e.g., 5-10 cm/minute drop in solvent level).[17]

-

Begin collecting fractions. Monitor the elution process by spotting fractions onto TLC plates and visualizing as described in Protocol 1.1.

-

Once all less polar impurities have eluted, you may choose to gradually increase the polarity of the eluent (e.g., from 10% to 20% EtOAc) to speed up the elution of the target compound.

-

-

Product Isolation:

-

Combine all fractions that contain the pure product (as determined by TLC).

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

Dry the resulting product under high vacuum to remove any residual solvent.

-

Part 2: Purity Assessment by RP-HPLC

Objective: To quantitatively determine the purity of the isolated 1-(3,4-dimethylphenyl)-1H-pyrrole.

Protocol 2.1: RP-HPLC Analysis

Materials & Equipment:

-

Purified 1-(3,4-dimethylphenyl)-1H-pyrrole

-

HPLC system with a UV/Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (ACN) and Water (HPLC grade)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the purified compound in acetonitrile at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to a final concentration of ~0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions: Set up the HPLC method with the parameters outlined in Table 1.

-

Analysis:

-

Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

-

Inject the prepared sample.

-

Integrate the peaks in the resulting chromatogram. Purity is typically reported as the relative area percentage of the main peak.

-

| Parameter | Condition | Rationale |

| Instrumentation | Standard HPLC System with UV Detector | Widely available and suitable for UV-active pyrrole compounds. |

| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the non-polar part of the molecule.[9][10] |

| Mobile Phase A | Water (HPLC Grade) | Polar component of the mobile phase system.[12] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier used to elute the compound from the non-polar column.[12] |

| Gradient | 60% B to 95% B over 15 min | A gradient ensures that any impurities with different polarities are well-separated and eluted efficiently. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Detection | UV at 254 nm | Aromatic systems like pyrrole strongly absorb UV light, making this a sensitive detection method. |

| Injection Volume | 10 µL | Standard volume to avoid column overloading and peak distortion. |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Table 1: Recommended RP-HPLC Method Parameters |

Expected Results & Troubleshooting

-

Yield & Purity: Following the flash chromatography protocol, a yield of 60-90% of a light yellow oil or solid with >95% purity (by TLC) is expected. The subsequent RP-HPLC analysis should confirm a purity of ≥98%.

-

Troubleshooting:

-

Problem: The compound does not move from the baseline on TLC (Rf ≈ 0).

-

Solution: The mobile phase is not polar enough. Increase the proportion of ethyl acetate or add a small percentage of a more polar solvent like methanol.[14]

-

-

Problem: Streaking or tailing of spots on TLC or broad peaks in flash chromatography.

-

Problem: The purified product darkens over time.

-

References

- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.

- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.

- Dickie, A. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.

- Wikipedia. (n.d.). Reversed-phase chromatography.

- Hawach Scientific. (2026). Reverse Phase vs Normal Phase Chromatography for HPLC.

- ResearchGate. (2026). An Overview of the Synthesis of 3,4 -Dimethyl- 1H -Pyrrole and its Potential Applications.

- Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.

- ChemScene. (n.d.). 1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde.

- JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography.

- BenchChem. (2025). Application Note: Chromatographic Purification of Phenyl(1H-pyrrol-3-yl)methanone.

- OpenOChem Learn. (n.d.). Flash Chromatography.

- Organic Chemistry Portal. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.

- MDPI. (n.d.). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions.

- University of Wisconsin-Madison. (n.d.). Flash Column Chromatography - College of Engineering Safety.

- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.

- BenchChem. (2025). Technical Support Center: Purification of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.

- YMC America. (n.d.). Normal Phase Chromatography Solutions.

- Ataman Kimya. (n.d.). PYRROLE.

- BenchChem. (2025). Application Note & Protocol: N-Alkylation of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.

- Royal Society of Chemistry. (2011). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis.

- Hawach Scientific. (2026). Normal Phase vs Reverse Phase Chromatography for HPLC.

- OperaChem. (2024). TLC-Thin Layer Chromatography.

- MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.

- MZ-Analysentechnik. (n.d.). Normal Phase Chromatography.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: N-aryl-pyrroles as versatile precursors for C-H functionalization.

- ResearchGate. (n.d.). Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization.

- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.

- Google Patents. (n.d.). WO2003044011A1 - Pyrrole synthesis.

- PMC. (n.d.). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine.

- Wikipedia. (n.d.). Pyrrole.

- SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

Sources

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. Normal Phase Chromatography Solutions | YMC America [ymcamerica.com]

- 6. mz-at.de [mz-at.de]

- 7. m.hawach.com [m.hawach.com]

- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 9. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]

- 10. hawach.com [hawach.com]

- 11. chromtech.com [chromtech.com]

- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. organomation.com [organomation.com]

- 15. rsc.org [rsc.org]

- 16. safety.engr.wisc.edu [safety.engr.wisc.edu]

- 17. orgsyn.org [orgsyn.org]

- 18. Flash Chromatography | OpenOChem Learn [learn.openochem.org]

- 19. How to set up and run a flash chromatography column. [reachdevices.com]

Catalytic Applications of Metal Complexes with 1-(3,4-dimethylphenyl)-1H-pyrrole Ligands: Application Notes and Protocols

Introduction: The Untapped Potential of N-Arylpyrrole Ligands in Catalysis